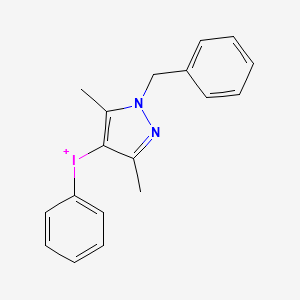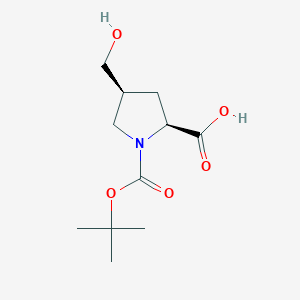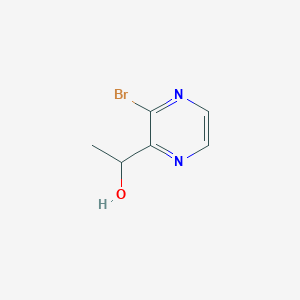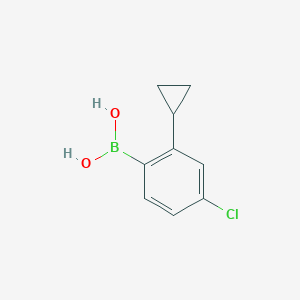![molecular formula C7H6BClN2O2 B13913984 (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-a]pyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an organic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Coupling Reactions: Biaryl compounds formed via Suzuki-Miyaura coupling.
Oxidation and Reduction: Oxidized or reduced derivatives of the imidazo[1,2-a]pyridine core.
Aplicaciones Científicas De Investigación
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid but without the boronic acid group.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar scaffold but different nitrogen positioning.
Pyrimido[1,2-a]benzimidazole: A related compound with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the imidazo[1,2-a]pyridine scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H6BClN2O2 |
|---|---|
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
(2-chloroimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H |
Clave InChI |
QNARAUXMJZMSSO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC(=CN2C=C1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)






![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)

![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
